molecular formula C22H23N3O5S B2826196 4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 307326-21-2

4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No. B2826196
CAS RN: 307326-21-2
M. Wt: 441.5
InChI Key: UWYKRLJRWXUQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis Approaches

The compound 4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, as part of the N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides family, has been synthesized using phthalic anhydride and phenylalanine under microwave radiation, followed by an amidation reaction with different anilines. The synthesized compounds were characterized using various spectroscopic techniques (Asadollahi et al., 2019).

Molecular Docking and Biological Activity

Molecular docking has been performed to understand how synthesized compounds, including this compound, interact with biological targets. For instance, molecular docking was used to reveal the interaction of synthesized phthalimide derivatives with gamma-aminobutyric acid (GABA)A receptor, providing insights into their antiepileptic activities. Docking results indicated a strong correlation with experimental data, revealing potential targets and mechanisms of action (Asadollahi et al., 2019).

Chemical Reactions and Functionalization

The compound's structural motif, particularly the 1,3-dioxoisoindolin-2-yl component, has been involved in various chemical reactions and functionalization processes. For example, tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives have been synthesized using an aromatic diamine, Meldrum's acid, and an isocyanide, providing an alternative method for the synthesis of benzo[b][1,5]diazepine derivatives. These compounds exhibit a broad spectrum of biological activities, highlighting the chemical versatility and potential applicability of the core structure of this compound in various therapeutic domains (Shaabani et al., 2009).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-24-21(27)18-11-8-16(14-19(18)22(24)28)23-20(26)15-6-9-17(10-7-15)31(29,30)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYKRLJRWXUQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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